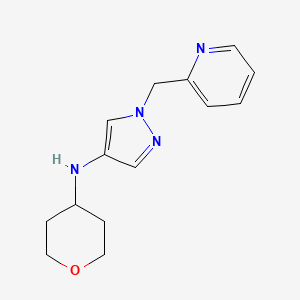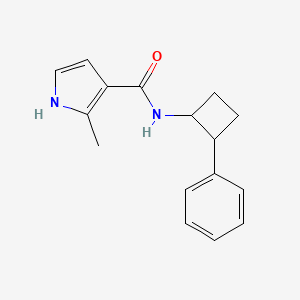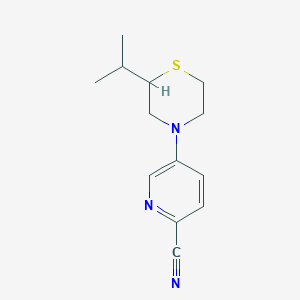![molecular formula C10H15F3N2O B7639492 5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPN and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of HPPN is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. HPPN has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. HPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPN has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HPPN inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of AKT. HPPN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that HPPN has low toxicity and is well tolerated in animal models.
Advantages and Limitations for Lab Experiments
HPPN has several advantages for lab experiments, including its high purity and stability. HPPN can be easily synthesized and purified, making it a suitable compound for use in various scientific applications. However, HPPN has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of HPPN. One direction is the development of new synthetic methods for HPPN that improve yield and purity. Another direction is the evaluation of HPPN for its potential applications in drug discovery and development. HPPN may have applications as a lead compound for the development of new anticancer drugs. Additionally, the study of the mechanism of action of HPPN may provide insights into the regulation of cell growth and survival.
Synthesis Methods
HPPN can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)pyrrolidine with 5-bromopentanenitrile in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyrrolidine with 5-chloropentanenitrile in the presence of a palladium catalyst. The yield and purity of HPPN depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
HPPN has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, HPPN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In material science, HPPN has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, HPPN has been used as a chiral auxiliary for the synthesis of optically active compounds.
properties
IUPAC Name |
5-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)4-7-15(8-9)6-3-1-2-5-14/h16H,1-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIMMGYMFKJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
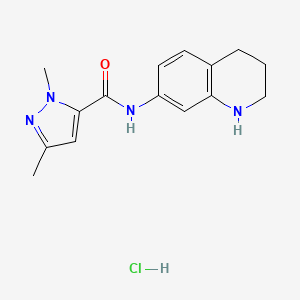
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
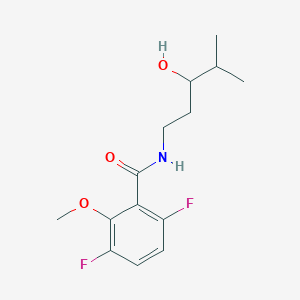
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
